![molecular formula C19H13ClN2O5S B2625206 4-{[(4-Nitrophenyl)methylene]amino}phenyl 4-chlorobenzenesulfonate CAS No. 331460-93-6](/img/structure/B2625206.png)
4-{[(4-Nitrophenyl)methylene]amino}phenyl 4-chlorobenzenesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-{[(4-Nitrophenyl)methylene]amino}phenyl 4-chlorobenzenesulfonate, also known as NBD-Cl, is a fluorescent reagent that has been widely used in biochemical and physiological research. This compound is a sulfonated derivative of nitrobenzoxadiazole (NBD), which is known for its high fluorescence quantum yield and sensitivity to changes in the local environment.
Aplicaciones Científicas De Investigación
Kinetic Studies and Reaction Mechanisms
- The kinetics and mechanisms of reactions involving similar nitrophenyl compounds have been thoroughly investigated. For example, the phenolysis of bis(4-nitrophenyl) carbonate and related compounds has been studied, showing that these reactions can proceed through both concerted and stepwise mechanisms, depending on the structure of the reacting phenols. These findings provide a deeper understanding of the reactivity and stability of nitrophenyl compounds in various chemical environments (Castro et al., 2001).
Corrosion Inhibition
- Schiff bases derived from nitrophenyl compounds have been identified as effective corrosion inhibitors for mild steel in hydrochloric acid, highlighting the potential of such compounds in protecting industrial materials. The study indicates that these inhibitors work predominantly through cathodic protection mechanisms, showcasing the versatility of nitrophenyl derivatives in applied materials science (Prabhu et al., 2008).
Graphene-based Catalysts
- Research into graphene-based catalysts for the reduction of nitro compounds to amines has identified the utility of nitrophenyl compounds in facilitating these transformations. The presence of nitro groups in these compounds plays a crucial role in the catalytic reduction processes, essential for synthesizing biologically active molecules, drugs, and polymers (Nasrollahzadeh et al., 2020).
Molecular Structure and Nonlinear Optics
- The synthesis and characterization of various benzenesulfonate salts, including those related to nitrophenyl compounds, have been conducted to explore their potential in nonlinear optical applications. Such studies highlight the significance of the precise molecular structure in determining the materials' optical properties, which can be leveraged in developing advanced photonic devices (Anwar et al., 2000).
Antimicrobial Activity
- Novel chalcone derivatives incorporating nitrophenyl sulfonamide groups have demonstrated significant antimicrobial activity against various bacterial and fungal species. This research underscores the potential of nitrophenyl compounds in developing new antimicrobial agents, which could address the growing concern of antibiotic resistance (Patel & Patel, 2012).
Propiedades
IUPAC Name |
[4-[(4-nitrophenyl)methylideneamino]phenyl] 4-chlorobenzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13ClN2O5S/c20-15-3-11-19(12-4-15)28(25,26)27-18-9-5-16(6-10-18)21-13-14-1-7-17(8-2-14)22(23)24/h1-13H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKBMLDCHBLAONA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=NC2=CC=C(C=C2)OS(=O)(=O)C3=CC=C(C=C3)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13ClN2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-{[(4-Nitrophenyl)methylene]amino}phenyl 4-chlorobenzenesulfonate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

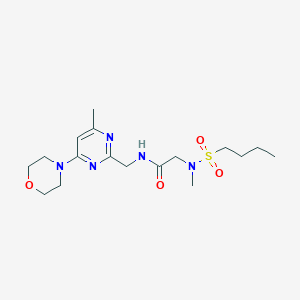
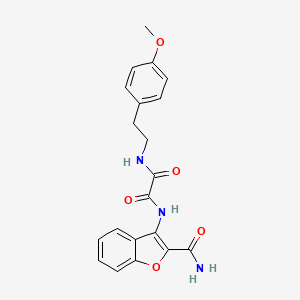
![2-[(4-Methoxybenzyl)sulfanyl]-4,6-dimethyl-3-pyridinyl methyl sulfone](/img/structure/B2625128.png)
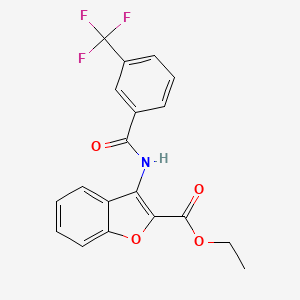

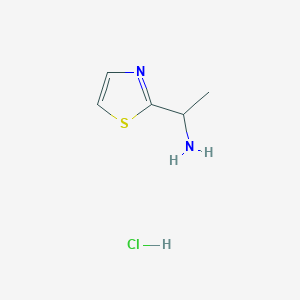

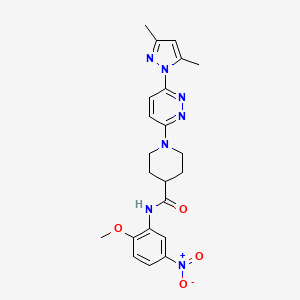


![2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)-N-(o-tolyl)acetamide](/img/structure/B2625138.png)
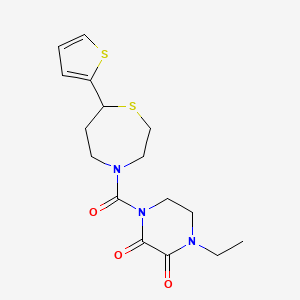
![N-benzyl-2-[methyl-(4-methylphenyl)sulfonylamino]acetamide](/img/structure/B2625144.png)
![3-[4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B2625146.png)